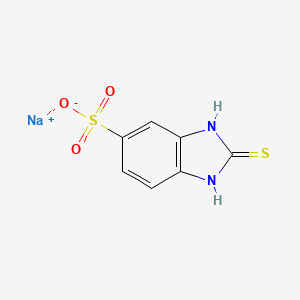

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt

Description

Benzimidazole derivatives in chemical research

Benzimidazole derivatives have established themselves as fundamental building blocks in modern chemical research, representing one of the most extensively studied heterocyclic systems in contemporary medicinal and synthetic chemistry. The benzimidazole nucleus consists of a fused benzene and imidazole ring structure, which provides an extraordinary capacity for structural variety through selective substitution patterns. This versatility has made benzimidazole compounds indispensable in drug discovery and development, where they serve as privileged scaffolds for the design of biologically active molecules. Research has demonstrated that benzimidazole derivatives exhibit remarkable biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, antitubercular, and anthelmintic properties.

The significance of benzimidazole in chemical research extends beyond its biological applications to encompass its role as a fundamental heterocyclic system with unique electronic properties. The presence of two nitrogen atoms in the imidazole ring creates a highly polarizable system that can participate in various chemical transformations. This electronic configuration makes benzimidazole derivatives particularly suitable for coordination chemistry, where they can act as ligands for metal complexes. Furthermore, the structural resemblance of benzimidazole to purines, which play vital roles in biological systems, has enhanced its importance as a pharmacophore in chemotherapeutic agents.

Contemporary research in benzimidazole chemistry has focused on developing novel synthetic methodologies that allow for the efficient preparation of complex derivatives with enhanced properties. The ease of synthesis and structural versatility of benzimidazole make it a promising scaffold for drug development, with many biological actions of benzimidazole derivatives being well documented across multiple therapeutic areas. Current synthetic approaches include multicomponent reactions, microwave-assisted synthesis, green chemistry methodologies, and solid-phase synthesis techniques, all of which have contributed to expanding the accessibility and diversity of benzimidazole-based compounds.

Historical development of sulfonic acid derivatives of benzimidazole

The development of sulfonic acid derivatives of benzimidazole represents a significant milestone in heterocyclic chemistry, marking the evolution from simple benzimidazole structures to complex, functionalized derivatives with enhanced solubility and reactivity profiles. Historical research in this area began with the recognition that incorporating sulfonic acid groups into benzimidazole structures could dramatically alter their physical and chemical properties. The sulfonic acid moiety introduces strong acidic character and excellent water solubility, properties that are particularly valuable in pharmaceutical and industrial applications.

Early synthetic efforts in benzimidazole-sulfonic acid chemistry focused on developing reliable methods for introducing sulfonic acid functionality into the benzimidazole ring system. One of the most established approaches involves the direct sulfonation of pre-formed benzimidazole compounds using concentrated sulfuric acid at elevated temperatures. This methodology, while effective, required careful control of reaction conditions to achieve regioselective sulfonation and minimize decomposition. Research conducted in this area has demonstrated that the position of sulfonation can be controlled through careful selection of reaction conditions, with the 5-position typically being favored under standard sulfonation conditions.

The historical development of these compounds has been driven by the recognition that benzimidazole-sulfonic acid derivatives possess unique properties that distinguish them from their non-sulfonated counterparts. The presence of the sulfonic acid group significantly enhances water solubility while maintaining the core electronic properties of the benzimidazole ring system. This combination of properties has made these compounds particularly attractive for applications requiring water-soluble heterocyclic compounds with maintained biological activity. Research has shown that the sulfonic acid group can also serve as a handle for further chemical modifications, enabling the preparation of more complex derivatives through various coupling and substitution reactions.

Significance of thioxo-benzimidazole compounds in chemical sciences

Thioxo-benzimidazole compounds represent a specialized class of heterocyclic molecules that have gained considerable attention in chemical sciences due to their unique structural features and enhanced reactivity profiles. The incorporation of sulfur at the 2-position of the benzimidazole ring creates a thioxo functionality that significantly alters the electronic distribution and chemical behavior of the molecule. This structural modification introduces new reactive sites and changes the overall polarity of the compound, leading to distinct chemical and physical properties that are not observed in the parent benzimidazole structure.

The significance of thioxo-benzimidazole compounds extends to their enhanced antioxidant properties, which have been extensively documented in recent research. Studies have demonstrated that the presence of sulfur-containing functional groups, particularly thioxo groups, contributes significantly to radical scavenging activity and cytoprotective properties. The beneficial role of sulfur functional groups in antioxidant action is well-established, with natural examples such as cysteine and ergothioneine serving as physiological antioxidant cytoprotectants. Research has shown that 1,3-disubstituted benzimidazole-2-thione derivatives exhibit statistically significant cytoprotective and antioxidant effects, making them promising scaffolds for the development of new therapeutic agents.

Chemical research has revealed that thioxo-benzimidazole compounds possess unique electronic properties that make them valuable in various applications beyond biological activity. The thioxo group can participate in various chemical transformations, including alkylation, aralkylation, and cyclization reactions, which provide access to more complex heterocyclic systems. The presence of the thioxo functionality also influences the acid-base properties of the molecule, creating compounds with distinct ionization characteristics compared to their oxo analogs. This has particular relevance in applications where specific ionization states are required for optimal activity or solubility.

Research objectives and methodological approaches

Current research objectives in the field of thioxo-benzimidazole-sulfonic acid derivatives focus on understanding the structure-activity relationships that govern their chemical and physical properties. Primary research goals include the development of efficient synthetic methodologies for preparing these compounds with high purity and yield, the characterization of their chemical stability under various conditions, and the investigation of their potential applications in industrial and research settings. Methodological approaches have evolved to incorporate green chemistry principles, with emphasis on reducing environmental impact while maintaining synthetic efficiency.

Contemporary research methodologies in this field employ a combination of traditional synthetic approaches and modern analytical techniques to achieve comprehensive understanding of these complex molecules. Synthetic strategies typically involve multi-step procedures that begin with the preparation of the benzimidazole core structure, followed by the introduction of sulfonic acid functionality and finally the conversion to the thioxo derivative. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, are routinely employed to confirm structural assignments and study intermolecular interactions.

Research approaches have increasingly focused on understanding the mechanisms underlying the unique properties of these compounds through computational chemistry and quantum chemical calculations. Density functional theory calculations have proven particularly valuable for predicting electronic properties, reaction pathways, and molecular interactions. These computational approaches complement experimental work by providing insights into molecular behavior that are difficult to obtain through experimental methods alone. The integration of computational and experimental approaches has become a standard methodology in modern research on benzimidazole derivatives.

| Property | 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt | Reference Compound (2-Phenylbenzimidazole-5-sulfonic acid) |

|---|---|---|

| Molecular Formula | C7H9N2NaO5S2 | C13H10N2O3S |

| Molecular Weight (g/mol) | 288.3 | 274.3 |

| CAS Number | 207511-11-3 | 27503-81-7 |

| Water Solubility | High (sodium salt) | Moderate (as sodium salt) |

| Functional Groups | Thioxo, sulfonic acid, sodium salt | Phenyl, sulfonic acid |

| Structural Features | 2-Thioxo substitution | 2-Phenyl substitution |

Propriétés

IUPAC Name |

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2.Na/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZPPWFHMNMIEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068889 | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53918-03-9 | |

| Record name | 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053918039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Cyclization with Carbon Disulfide

Protocol :

- 3,4-Diaminobenzenesulfonic acid (1 mol) is suspended in ethanol-water (3:1).

- CS₂ (1.1 mol) and KOH (1.2 mol) are added under reflux at 60–80°C for 4–6 hours.

- The intermediate is acidified with acetic acid to precipitate the thiol form.

- Neutralization with NaOH yields the monosodium salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 73–85% | |

| Reaction Time | 4–6 hours | |

| Optimal Temperature | 60–80°C |

Catalytic Sulfonation with SO₂

Protocol :

- 3,4-Diaminobenzenesulfonic acid is reacted with benzaldehyde (0.9–1.5 mol) and SO₂ (1.0–3.0 mol) in water at pH 4–7.

- The mixture is heated to 85°C for 2 hours to form the benzimidazole core.

- Oxidizing agents (e.g., H₂O₂) purify the product, followed by sodium salt formation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu-ZSM-5 (Si/Al = 100) | |

| Yield | 91.1% | |

| Purity | 93.4% (main isomer) |

Alternative Synthetic Routes

Thiourea-Mediated Cyclization

Thiourea serves as a sulfur source in acidic media:

- 3,4-Diaminobenzenesulfonic acid and thiourea are heated in concentrated HCl at 100°C for 3 hours.

- The product is neutralized with NaOH to isolate the sodium salt.

Advantages :

Post-Synthetic Sulfonation

For pre-formed 2-mercaptobenzimidazole:

- Sulfuric acid (98%) is added dropwise at 40–50°C.

- The mixture is stirred at 85°C until sulfonation completes (monitored by HPLC).

- Sodium bicarbonate neutralizes the sulfonic acid to form the salt.

Challenges :

Purification and Characterization

Recrystallization

Crude product is dissolved in hot ethanol-water (1:1), treated with activated charcoal, and filtered. Cooling yields crystalline monosodium salt.

Analytical Confirmation

- FT-IR : Peaks at 1175–1300 cm⁻¹ (S=O), 616–690 cm⁻¹ (C-S).

- ¹H NMR : Aromatic protons at δ 7.15–8.23 ppm; thiol proton at δ 12.67 ppm.

- HPLC : Purity >93% with C18 columns and acetonitrile-phosphate buffer.

Industrial-Scale Optimization

Solvent Selection

Analyse Des Réactions Chimiques

Types of Reactions

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of different sulfonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of C7H5N2NaO3S2 and a molecular weight of approximately 230.264 g/mol. It features a benzimidazole core with sulfonic acid and thioxo substituents, which contribute to its reactivity and potential applications in various fields of research .

Biochemical Research Applications

1H-Benzimidazole-5-sulfonic acid has shown promise in biochemical research, particularly in the following areas:

- Proteomics : The compound's ability to interact with proteins suggests potential applications in proteomics. Its functional groups allow it to form hydrogen bonds and ionic interactions, which could influence protein stability and activity .

- Drug Development : The unique structure of this compound makes it a candidate for the development of new pharmaceutical agents. Research indicates that benzimidazole derivatives can exhibit antiviral properties against various viruses, including enteroviruses and herpes simplex virus .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1H-Benzimidazole-5-sulfonic acid:

- Bacterial Activity : The compound demonstrated moderate activity against specific bacterial strains such as Staphylococcus aureus and Escherichia coli. However, its effectiveness varied among different microorganisms, indicating that further research is needed to fully elucidate its antimicrobial potential .

- Fungal Activity : The compound's efficacy against fungal strains has also been noted, suggesting that it may serve as a broad-spectrum antimicrobial agent .

Synthesis of Dyes

Another significant application of 1H-Benzimidazole-5-sulfonic acid is in the synthesis of dyes:

- Thiazole Dyes : The compound can be utilized as a precursor for synthesizing various thiazole dyes. These dyes are known for their vibrant colors and are widely used in textiles, printing, and plastics industries .

Interaction with Biological Macromolecules

The interaction studies involving this compound indicate its potential to bind with biological macromolecules:

- Protein Binding : The ability of 1H-Benzimidazole-5-sulfonic acid to engage in hydrogen bonding and ionic interactions suggests that it could influence the activity or stability of proteins and nucleic acids .

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and nucleophilic reactions. The sulfonic acid group and the thiol group play crucial roles in these interactions, allowing the compound to bind to specific enzymes or receptors, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparisons

Physicochemical and Spectral Differences

Table 2: Physical Properties and Spectral Data

Key Observations :

- The 2-thioxo group in the target compound reduces hydrogen-bonding capacity compared to 2-ketone derivatives, affecting solubility and reactivity .

- Aromatic substituents (e.g., phenyl in Ensulizole) enhance UV absorption, making these compounds effective in sunscreen formulations .

- Sulfonic acid/sulfonate groups universally improve water solubility, but steric hindrance from bulky substituents (e.g., thiophene) can reduce bioavailability .

Activité Biologique

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with a sulfonic acid group and a thioxo substituent. Its chemical formula is , and it is soluble in water, which enhances its bioavailability.

Antimicrobial Activity

1H-Benzimidazole derivatives have shown significant antimicrobial properties. A study synthesized various benzimidazole derivatives and evaluated their antimicrobial efficacy against several bacterial strains. The results indicated that some derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 1.6 μg/ml for certain compounds .

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| Compound A | 1.6 | E. coli |

| Compound B | 3.2 | S. aureus |

| Compound C | 5.0 | Pseudomonas aeruginosa |

Antioxidant Properties

Research has demonstrated that benzimidazole derivatives possess antioxidant activities. The ability to scavenge free radicals was assessed using various assays, revealing that these compounds can effectively reduce oxidative stress in cellular models .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored, particularly in the context of viral infections such as influenza and HIV. In vitro studies indicated that certain derivatives could inhibit viral replication, suggesting their potential as antiviral agents .

The biological activity of 1H-benzimidazole-5-sulfonic acid is attributed to its interaction with specific biological targets:

- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction disrupts bacterial growth and replication .

- Histone Deacetylase Inhibition : Some studies have indicated that benzimidazole derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression .

Case Study 1: Antimicrobial Efficacy

A series of synthesized benzimidazole derivatives were tested for their antimicrobial activity against clinical isolates of multidrug-resistant bacteria. The study found that certain compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Antioxidant Activity in Cellular Models

In a controlled laboratory setting, the antioxidant capacity of 1H-benzimidazole-5-sulfonic acid was evaluated using human cell lines subjected to oxidative stress. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels, indicating its protective effects against oxidative damage .

Q & A

Q. Table 1: Representative Mannich Base Derivatives

| Compound | Amine Used | Yield (%) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| 3a | Piperazine | 56 | 3475 (OH), 1619 (S=O) |

| 3c | Morpholine | 60 | 2850 (C-H), 1409 (C=N) |

Advanced: How do advanced spectroscopic techniques resolve structural ambiguities in substituted analogs?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing H-4 and H-7 protons in benzimidazole rings) .

- X-ray crystallography : Provides absolute configuration for chiral centers (e.g., sulfinyl groups in and ) .

- Solid-state NMR : Detects polymorphism in sodium salt forms, critical for bioavailability studies .

Basic: What are the primary applications of this compound in academic research?

Answer:

- UV absorption studies : Used as a model compound for sunscreen efficacy testing (λmax = 310–320 nm) due to its benzimidazole-sulfonate chromophore .

- Enzyme inhibition : Serves as a scaffold for designing tyrosine kinase inhibitors via sulfonate group interactions with ATP-binding pockets .

Advanced: How does computational modeling aid in predicting reactivity for derivatization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.